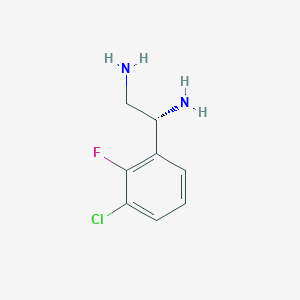

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 3-chloro-2-fluorophenyl substituent at the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀ClFN₂, with a molecular weight of 188.63 g/mol (calculated from , which describes a closely related compound). The stereochemistry at the 1R position and the mixed halogen substitution (Cl and F) on the aromatic ring distinguish it from other ethane-1,2-diamine derivatives.

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |

InChI Key |

NMVRCSZPWAPRAY-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CN)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral organic compound with the molecular formula and a molecular weight of approximately 188.63 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, which enhance its biological activity through specific interactions with molecular targets such as enzymes and receptors.

Structural Characteristics

The compound is characterized by a phenyl ring substituted with chlorine and fluorine atoms, which significantly influence its chemical properties and reactivity. The presence of these halogen substituents can enhance the compound's binding affinity to biological targets, making it a promising candidate for pharmaceutical applications.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules. Research indicates that this compound can modulate several biological pathways, which may lead to therapeutic effects.

The halogen substituents on the phenyl ring improve the compound's ability to bind to specific proteins or enzymes, enhancing its efficacy in drug development. For instance, studies have shown that similar compounds exhibit significant inhibitory activity against enzymes involved in critical metabolic pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response and cancer progression .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity attributed to chirality and substituent effects.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chiral center with Cl and F substituents | Enhanced binding affinity and specificity |

| 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Lacks chiral center | Less complex interactions |

| 1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Reduced reactivity |

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Inhibitory Activity Against IDO1 : A study highlighted the potential of halogenated compounds in inhibiting IDO1, showcasing how this compound could serve as a lead compound for developing new immunotherapeutics .

- Agonism of TRPM5 Channels : Another research focused on related compounds that act as agonists for transient receptor potential channels, indicating that modifications similar to those found in this compound may enhance gastrointestinal motility through TRPM5 activation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Substituent Impact :

- Electron-Withdrawing Groups (Cl, F, Br): Enhance electrophilicity and metabolic stability. The 3-Cl-2-F substitution in the target compound may improve binding affinity in biological targets compared to mono-halogenated analogs .

- Methoxy Groups (OCH₃) : Increase lipophilicity (ClogP) and solubility in organic phases, as seen in methoxy-substituted derivatives .

- Bis-Substituted Derivatives : Bis(4-fluorophenyl) and bis(4-methoxyphenyl) analogs exhibit higher molecular symmetry, favoring crystallinity and ligand rigidity .

Physicochemical Properties

- Lipophilicity : Substituted ethane-1,2-diamines exhibit varied ClogP values. For example, methoxy-substituted derivatives (ClogP ~1.5–2.0) are more lipophilic than halogenated analogs (ClogP ~1.0–1.5) .

- Solubility : Bromo- and chloro-substituted derivatives (e.g., and ) may show lower aqueous solubility due to increased molecular weight and halogen hydrophobicity.

Preparation Methods

Reductive Amination Route

One common method involves the reductive amination of a corresponding aldehyde or ketone intermediate derived from 3-chloro-2-fluorophenyl precursors.

- Step 1: Synthesis of 3-chloro-2-fluorophenylacetaldehyde or a related ketone.

- Step 2: Reaction with ammonia or a primary amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Step 3: Isolation of the chiral diamine, often followed by resolution using chiral acids (e.g., tartaric acid derivatives) to obtain the (1R) enantiomer.

This method allows for good control over stereochemistry and yields diamines with high optical purity.

Nucleophilic Substitution on Halogenated Precursors

Another approach involves the nucleophilic substitution of halogen atoms on a suitably functionalized phenyl ring with aminoalkyl groups.

- Step 1: Preparation of 3-chloro-2-fluorophenyl derivatives bearing leaving groups (e.g., halides or tosylates) on the side chain.

- Step 2: Reaction with ammonia or diamine nucleophiles under controlled conditions to introduce the ethane-1,2-diamine moiety.

- Step 3: Chiral resolution or asymmetric synthesis techniques to isolate the (1R) isomer.

Chiral Resolution and Purification

Due to the presence of a chiral center, racemic mixtures are often formed initially. Resolution techniques include:

- Formation of diastereomeric salts using chiral acids (e.g., tartaric acid salts).

- Recrystallization and chromatographic separation to isolate the (1R) enantiomer.

- Use of chiral catalysts or auxiliaries during synthesis to favor the formation of the (1R) isomer directly.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde/Ketone formation | Oxidation of methyl group or side-chain functionalization | Controlled to preserve halogen substituents |

| Reductive amination | NaBH3CN, H2/Pd-C, or other mild reducing agents | Mild conditions prevent dehalogenation |

| Nucleophilic substitution | Ammonia or diamine, polar aprotic solvents (e.g., DMF) | Temperature control critical for selectivity |

| Chiral resolution | Chiral acids (e.g., tartaric acid), recrystallization | Multiple recrystallizations improve purity |

Research Findings and Yields

- Typical overall yields for the three-step synthesis (aldehyde formation, reductive amination, resolution) range from 40% to 85%, depending on the purity and stereochemical control achieved.

- Optical purity of the (1R) enantiomer after resolution can reach >95% enantiomeric excess.

- Use of continuous flow reactors and catalytic systems in industrial settings has enhanced yield and reduced reaction times while maintaining stereochemical integrity.

- Protecting groups for amines may be employed during synthesis to prevent side reactions, followed by deprotection in the final step.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Stereocontrol Method | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 3-chloro-2-fluorophenyl aldehyde | Reductive amination, resolution | Chiral acids, catalysts | 50–85 | High optical purity achievable |

| Nucleophilic Substitution | Halogenated phenyl derivatives | Amination, chiral resolution | Diastereomeric salt formation | 40–70 | Requires careful temperature control |

| Catalytic Asymmetric Synthesis | Halogenated precursors | Catalytic amination | Chiral catalysts | Variable | Emerging method, less common |

Additional Notes

- The presence of chlorine and fluorine substituents influences the reactivity and stability of intermediates; mild conditions are preferred to avoid dehalogenation.

- Protecting groups such as Boc or Fmoc may be used on amine functionalities during multi-step synthesis.

- Analytical techniques such as NMR, chiral HPLC, and optical rotation measurements are essential for confirming stereochemistry and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.